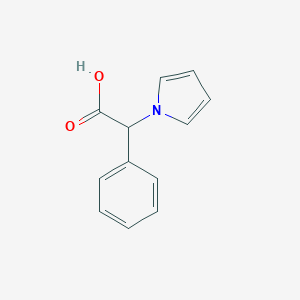

phenyl(1H-pyrrol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-pyrrol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-9,11H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRJAIIHCKGTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372426, DTXSID80876725 | |

| Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-2-(1-pyrrolyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105264-23-1 | |

| Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Phenyl 1h Pyrrol 1 Yl Acetic Acid and Its Derivatives

Foundational Synthetic Routes to Phenyl(1H-pyrrol-1-yl)acetic Acid

Traditional methods for synthesizing this compound and its analogs often involve multi-step sequences that focus on the construction of either the pyrrole (B145914) ring or the elaboration of the phenylacetic acid backbone before joining the two components.

Pyrrole Ring Formation within the Synthetic Sequence

A common strategy involves the construction of the pyrrole ring onto a pre-existing phenylacetic acid derivative. The Paal-Knorr synthesis is a classic example, where a primary amine, in this case, an aminophenylacetic acid derivative, is condensed with a 1,4-dicarbonyl compound. This method is versatile, allowing for the synthesis of various substituted pyrroles by altering the 1,4-dicarbonyl compound. For instance, the reaction of nitroanilines with 1,4-dicarbonyls can yield (1H-pyrrol-1-yl)nitroarenes, which can then be further manipulated. rsc.org

Another approach to forming the pyrrole ring is through the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). nih.govmdpi.com This [3+2] cycloaddition reaction with an appropriate Michael acceptor, such as an α,β-unsaturated ketone derived from a phenylacetic acid precursor, provides a direct route to substituted pyrroles. nih.govmdpi.com The reaction is known for its operational simplicity and the ready availability of starting materials. nih.gov

The Zav'yalov synthesis offers another pathway, involving the acylative cyclization of 2-acyl-3-(1-carboxyalkylamino)acrylonitriles. This method can produce a variety of pyrrole derivatives, with the final product's substitution pattern influenced by the choice of the α-amino acid moiety. hud.ac.uk

Elaboration of the Phenylacetic Acid Moiety

In some synthetic sequences, the pyrrole ring is already in place, and the focus shifts to constructing or modifying the phenylacetic acid portion. This can be achieved through various standard organic transformations. For example, a pre-formed N-phenylpyrrole can be subjected to reactions that introduce the acetic acid side chain. This might involve Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction or other multi-step sequences to convert an acetyl group into an acetic acid group.

Alternatively, a functional group on the N-phenylpyrrole, such as a halogen or a boronic acid, can serve as a handle for cross-coupling reactions to introduce the acetic acid moiety. For example, a Suzuki-Miyaura cross-coupling reaction can be used to couple an N-(halophenyl)pyrrole with a suitable boronic acid derivative that already contains the acetic acid ester functionality. researchgate.net

A direct approach involves the reaction of a thiazole (B1198619) compound with monochloroacetic acid in the presence of potassium hydroxide (B78521) to yield a phenylacetic acid derivative, which can then be further modified. ijpsr.com

Coupling Reactions for Aromatic-Pyrrole Linkages

The direct formation of the bond between the phenyl and pyrrole rings is a highly efficient strategy. The Chan-Lam coupling reaction, a copper-catalyzed N-arylation, is a prominent method for this transformation. organic-chemistry.org This reaction couples an N-H containing heterocycle, such as pyrrole, with an arylboronic acid, like a phenylacetic acid boronic acid derivative. organic-chemistry.orgorganic-chemistry.org This method is advantageous due to its mild reaction conditions, often proceeding at room temperature and being tolerant of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org

The Ullmann condensation is another classic method for forming aryl-nitrogen bonds. While it traditionally requires harsh conditions, modern variations have been developed that proceed under milder conditions. This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful tool for the N-arylation of pyrroles with phenylacetic acid derivatives. These reactions are known for their broad substrate scope and high efficiency.

Advanced Synthetic Approaches for Enhanced Yield and Selectivity

To overcome the limitations of traditional methods, such as harsh reaction conditions, low yields, and limited substrate scope, more advanced synthetic strategies have been developed. These modern techniques often offer improved efficiency, selectivity, and sustainability.

Microwave-Assisted Organic Synthesis in Pyrrole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. chim.itclockss.org In the context of pyrrole synthesis, microwave irradiation can significantly reduce reaction times and improve yields. chim.itclockss.orgaip.orgacs.org For example, the Clauson-Kaas synthesis of pyrroles can be efficiently carried out under microwave conditions. umich.edu

Microwave heating has been successfully applied to multicomponent reactions for the synthesis of highly substituted pyrroles. chim.it For instance, a one-pot, three-component condensation of α-bromoacetophenone, aniline, and ethyl acetoacetate (B1235776) under microwave irradiation affords ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate in significantly higher yields and shorter reaction times compared to conventional heating. clockss.org The synthesis of certain maleimide (B117702) derivatives of phenylacetic acid has also been shown to be more efficient using microwave irradiation compared to conventional heating, resulting in higher product yields. aip.orgresearchgate.net

| Reaction | Conditions | Yield | Reference |

| Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate Synthesis | α-bromoacetophenone, aniline, ethyl acetoacetate, acetic acid, microwave (300 W), 15 min | 65% | clockss.org |

| 2-(4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)ethanoic acid Synthesis | Maleic anhydride, 4-aminophenylacetic acid, microwave | 55% | aip.org |

| Bis-β-lactam Synthesis | Dicarboxylic acid, imine, CH2Cl2, microwave (100 °C), 15-25 min | 75-78% | acs.org |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. acs.orgacs.orgrsc.org MCRs are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and other applications. acs.orgrsc.org

Several MCRs have been developed for the synthesis of substituted pyrroles. rsc.orgorientjchem.org An example is the one-pot, three-component reaction of 2,2-dihydroxy-1-arylethan-1-one, malononitrile, and ethyl (E)-3-(4-arylamino)acrylates under catalyst- and solvent-free conditions to produce polysubstituted pyrroles. orientjchem.org Another approach involves a three-component reaction between a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water to yield substituted pyrrole derivatives. orientjchem.org

A notable oxidant-free multicomponent reaction involves the combination of a thioamide, an aldehyde, and an ammonium (B1175870) source to generate fully substituted fused pyrroles under mild conditions, offering excellent functional group tolerance and opportunities for diversification. acs.orgacs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Three-component | 2,2-dihydroxy-1-arylethan-1-one, malononitrile, ethyl (E)-3-(4-arylamino)acrylates | Catalyst and solvent-free, grinding | Polysubstituted pyrroles | orientjchem.org |

| Three-component | Primary amine, alkyl propiolate, diethyl oxalate | Water, 70°C | Substituted pyrrole derivatives | orientjchem.org |

| Three-component | Thioamide, aldehyde, ammonium acetate | Mild conditions | Fully substituted fused pyrroles | acs.orgacs.org |

| Three-component | β-dicarbonyl compound, amine, α-haloester | InCl3, room temp then microwave (120°C) | Highly substituted pyrroles | orientjchem.org |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its analogs aims to reduce environmental impact by utilizing safer solvents, minimizing waste, and improving energy efficiency. A notable approach is the use of aqueous media for key reaction steps. For instance, the Paal-Knorr pyrrole condensation, a classical method for forming the pyrrole ring, can be performed in water with a catalytic amount of iron(III) chloride, offering a mild and environmentally benign alternative to traditional methods. organic-chemistry.org

Another green strategy involves replacing hazardous solvents and reagents with more sustainable options. The use of lactic acid as a substitute for acetic acid in certain pyrrole syntheses has been reported to increase product yields, as the resulting pyrrole derivatives are less soluble in lactic acid, facilitating their separation through simple filtration. semanticscholar.org This method can be further enhanced by the application of ultrasound, which increases the reaction rate and avoids the need for high temperatures. semanticscholar.org

Phase transfer catalysis (PTC) represents another green methodology applied to the synthesis of related pyrrole structures. The synthesis of [(3-cyano-5-aryl-1H-pyrrol-2-yl)sulfanyl]acetic acids has been achieved in high yields (85–90%) at room temperature using a PTC system with tetrabutylammonium (B224687) bromide as the catalyst, dioxane as the organic phase, and potassium carbonate as a solid base. nih.gov This method avoids harsher conditions and improves the efficiency of the reaction between 2-(2-oxo-2-arylethyl)malononitriles and 2-mercaptoacetic acid. nih.gov

Palladium-catalyzed C-C coupling reactions followed by in situ cyclodehydration in aqueous acetic acid provide a one-pot synthesis for 3-substituted 2-aryl-1H-pyrroles, adhering to the principles of atom economy and green chemistry. organic-chemistry.org

| Green Chemistry Approach | Key Features | Relevant Synthesis |

| Aqueous Media | Use of water as a solvent, mild reaction conditions. | Paal-Knorr condensation with catalytic iron(III) chloride. organic-chemistry.org |

| Alternative Solvents | Replacement of volatile acetic acid with recyclable lactic acid. | Pyrrole synthesis using lactic acid, enhanced with ultrasound. semanticscholar.org |

| Phase Transfer Catalysis | High efficiency at room temperature, reduced need for harsh reagents. | Synthesis of pyrrole-thioacetic acid derivatives. nih.gov |

| One-Pot Synthesis | Pd(II)-catalyzed coupling and cyclodehydration in aqueous acid. | Preparation of 3-substituted 2-aryl-1H-pyrroles. organic-chemistry.org |

Regioselective Functionalization and Derivatization Strategies

The functionalization of the this compound scaffold is crucial for modulating its chemical properties and biological activity. Regioselective strategies allow for precise modifications at the phenyl ring, the acetic acid moiety, and the pyrrole nucleus.

Modifications on the Phenyl Ring (e.g., halogenation, alkylation, heteroatom substitution)

Modifications on the phenyl ring of the parent structure are commonly introduced by starting with appropriately substituted precursors. For example, the synthesis of various substituted ((1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives often begins with substituted nitroanilines. rsc.org These precursors can carry a range of substituents, including alkyl groups (e.g., methyl), halogens (e.g., fluoro), and alkoxy groups (e.g., methoxy), which are then carried through the synthetic sequence to the final product.

The following table summarizes examples of substituted precursors used to generate derivatives with modified phenyl rings.

| Precursor | Resulting Phenyl Ring Substitution |

| 2-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrole | 4-(Methyl-phenyl-pyrrol-yl) |

| 1-(2-Methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole | 4-(Dimethoxy-pyrrol-yl) |

| 1-(2-Fluoro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole | 4-(Difluoro-pyrrol-yl) |

Data compiled from research on related substituted phenyl-pyrrole compounds. rsc.org

Structural Variations at the Acetic Acid Moiety (e.g., esterification, amide/hydrazide formation)

The carboxylic acid group of this compound is a versatile handle for derivatization.

Esterification: The conversion of the carboxylic acid to its corresponding ester is a common modification. For instance, 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids are readily esterified by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid to yield the methyl ester derivatives. nih.gov

Amide/Hydrazide Formation: The synthesis of amides and hydrazides introduces new functional groups and potential interaction points.

Hydrazide Formation: Hydrazides can be prepared by reacting the methyl ester of the corresponding pyrrole acetic acid with hydrazine (B178648) hydrate (B1144303) at room temperature. nih.gov

Amide Formation: Amides, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(1H-pyrrol-1-yl)benzamide, have been synthesized by refluxing the corresponding benzoic acid hydrazide with 2,5-dimethoxytetrahydrofuran (B146720) in glacial acetic acid. nih.gov

These transformations are fundamental in building more complex molecules from the basic acetic acid scaffold.

Substitution Patterns on the Pyrrole Nucleus

Directing substituents to specific positions on the pyrrole ring is a key aspect of synthetic strategy. The synthesis of polyfunctional pyrroles can be achieved through multicomponent reactions where the substitution pattern is determined by the choice of starting materials. For example, a four-component coupling of amines, 1,3-dicarbonyl compounds, aldehydes, and nitroalkanes, catalyzed by iron(III) chloride, can produce tetrasubstituted pyrroles. thieme-connect.de

Formylation of the pyrrole ring is another important modification. The compound 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid features a formyl group at the C2 position of the pyrrole ring, indicating that electrophilic substitution on the pyrrole is a viable strategy for functionalization. sigmaaldrich.com

Microwave-assisted synthesis has been employed for the regioselective preparation of methyl 3-ferrocenyl-1H-pyrrole-2-carboxylates, demonstrating a method to obtain highly substituted pyrroles that are otherwise difficult to access. researchgate.net

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological profile. In the context of pyrrol-1-ylacetic acid derivatives, the carboxylic acid group is a common target for bioisosteric replacement.

One study describes the replacement of the carboxylic acid in an aldose reductase inhibitor with a [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone moiety. acs.org This demonstrates the use of a substituted phenyl-pyrrol-methanone group as a bioisostere for the carboxylic acid function, a strategy aimed at enhancing biological activity. acs.org

Synthesis of Precursors and Intermediate Compounds

The synthesis of this compound and its derivatives relies on the availability of key precursors and intermediates. A common precursor is 4-aminophenylacetic acid. researchgate.net This compound provides the phenylacetic acid backbone, to which the pyrrole ring is subsequently attached.

The Paal-Knorr synthesis is a frequently used method to construct the pyrrole ring. This typically involves the reaction of a primary amine, such as 4-aminophenylacetic acid, with a 1,4-dicarbonyl compound. A common 1,4-dicarbonyl precursor is 2,5-dimethoxytetrahydrofuran, which serves as a surrogate for succinaldehyde (B1195056). nih.gov

The synthesis of more complex derivatives often involves the preparation of intermediate compounds that are then further modified. For example, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide is a key intermediate that can be used to synthesize a variety of heterocyclic hybrids, including pyrazoles, triazoles, and thiadiazoles, by reacting it with appropriate reagents like acetylacetone, potassium thiocyanate, or carbon disulfide. nih.gov

Another important class of precursors are 2-(2-oxo-2-arylethyl)malononitriles, which are used in cycloaddition reactions with compounds like 2-mercaptoacetic acid to form functionalized pyrrole thioacetic acids. nih.gov

| Precursor/Intermediate | Synthetic Utility |

| 4-Aminophenylacetic acid | Provides the core phenylacetic acid structure for pyrrole ring formation. researchgate.net |

| 2,5-Dimethoxytetrahydrofuran | Acts as a succinaldehyde equivalent in Paal-Knorr synthesis. nih.gov |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide | Intermediate for the synthesis of various heterocyclic derivatives. nih.gov |

| 2-(2-Oxo-2-arylethyl)malononitriles | Starting material for the synthesis of functionalized pyrroles. nih.gov |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a complete structural map of phenyl(1H-pyrrol-1-yl)acetic acid can be constructed.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and their number. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the pyrrole (B145914) ring, the methine group, and the carboxylic acid.

The protons of the pyrrole ring typically appear as triplets. The protons at the 2 and 5 positions are chemically equivalent, as are the protons at the 3 and 4 positions, leading to two distinct signals. The phenyl group protons will present as a multiplet in the aromatic region of the spectrum. The methine proton, being adjacent to both the phenyl and pyrrole rings and the carboxylic acid group, will appear as a singlet. The acidic proton of the carboxylic acid group is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0-12.0 | br s | 1H | -COOH |

| ~7.30-7.45 | m | 5H | Phenyl-H |

| ~6.70 | t | 2H | Pyrrole-H (C2, C5) |

| ~6.25 | t | 2H | Pyrrole-H (C3, C4) |

| ~5.50 | s | 1H | CH |

Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum. The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (the carbon attached to the methine group) showing a different chemical shift from the ortho, meta, and para carbons. The pyrrole carbons will also have characteristic shifts, with the carbons at the 2 and 5 positions being equivalent, as are the carbons at the 3 and 4 positions. The methine carbon will have a specific resonance influenced by its attachment to the nitrogen of the pyrrole ring, the phenyl ring, and the carboxyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (Carboxylic Acid) |

| ~135.0 | Phenyl C (ipso) |

| ~129.0 | Phenyl C (ortho, meta) |

| ~128.0 | Phenyl C (para) |

| ~120.0 | Pyrrole C (C2, C5) |

| ~110.0 | Pyrrole C (C3, C4) |

| ~60.0 | CH (Methine) |

Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed. researchgate.netuni.lu

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, COSY would show correlations between the adjacent protons on the pyrrole ring. uni.lu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. researchgate.netuni.lu

Together, these 2D NMR techniques provide a detailed and robust confirmation of the structure of this compound.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.

The most prominent band will be the broad O-H stretch of the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will be observed as a strong, sharp peak around 1700-1725 cm⁻¹. The aromatic C-H stretching of the phenyl and pyrrole rings will be visible around 3000-3100 cm⁻¹. The C-N stretching of the pyrrole ring is expected in the 1300-1400 cm⁻¹ region. Bending vibrations for the C-H bonds of the aromatic rings will also be present in the fingerprint region (below 1500 cm⁻¹). metu.edu.tr

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1450-1600 | Medium | C=C stretch (Aromatic Rings) |

| 1300-1400 | Medium | C-N stretch (Pyrrole) |

Note: The wavenumbers are predicted values and may vary depending on the sample preparation method.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₂H₁₁NO₂), the calculated exact mass is 201.07898 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula of the compound.

The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the carboxyl group (-COOH), the phenyl group, or the pyrrole ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 201.0790 | [M]⁺ (Molecular Ion) |

| 156.0711 | [M - COOH]⁺ |

| 124.0653 | [M - C₆H₅]⁺ |

| 77.0391 | [C₆H₅]⁺ |

Note: The m/z values are predicted based on the molecular structure and common fragmentation patterns.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its empirical and molecular formula. For this compound, with a molecular formula of C12H11NO2, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen.

The analysis provides a quantitative measure of the mass percentage of each element within the molecule. Comparing these theoretical values with experimentally obtained results is a critical step in verifying the purity and identity of a synthesized sample. The expected values are derived from the molecular weight of the compound (201.21 g/mol ). Experimental values that closely match these theoretical percentages confirm the successful synthesis and purity of the compound.

Table 1: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 71.63 |

| Hydrogen | H | 5.51 |

| Nitrogen | N | 6.96 |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC) DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is particularly useful for determining the melting point and observing other phase transitions. For this compound, DSC analysis typically reveals a sharp endothermic peak corresponding to its melting point, which is an indicator of the compound's purity. A sharp and well-defined peak suggests a highly pure crystalline substance.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the compound. A TGA thermogram for this compound would show the temperature at which the compound begins to decompose and the stages of mass loss. This is critical for understanding the material's stability under thermal stress.

Table 2: Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Observed Value |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point | 118-121 °C |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical characterization methods, such as Cyclic Voltammetry (CV), are used to investigate the redox properties of a compound. CV involves measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth.

For this compound, cyclic voltammetry can be used to determine its oxidation and reduction potentials. The pyrrole ring, being an electron-rich aromatic system, is susceptible to oxidation. The resulting voltammogram can provide insights into the electrochemical behavior of the molecule, such as the reversibility of the redox processes and the stability of the resulting radical ions. The oxidation potential is a key parameter that reflects the ease with which the molecule can lose electrons. This information is valuable in contexts where the compound might be used in applications involving electron transfer processes. The specific potentials and reversibility depend on the solvent, electrolyte, and electrode material used in the experiment.

Table 3: Electrochemical Data for this compound

| Analytical Technique | Parameter | Typical Observation |

|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation Potential (Epa) | An irreversible oxidation peak is typically observed. |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

| Nitrogen |

Biological Activity Evaluation and Mechanistic Investigations

In Vitro Biochemical and Cellular Assays

In vitro studies form the foundation of understanding the compound's mechanism of action at a molecular and cellular level.

Derivatives of phenyl(1H-pyrrol-1-yl)acetic acid have been extensively studied as inhibitors of several key enzymes implicated in various diseases.

Aldose Reductase (AR): The inhibition of aldose reductase, an enzyme pivotal in the polyol pathway and linked to diabetic complications, is a well-documented activity of this class of compounds. nih.govacs.org Starting from the known inhibitory activity of (3-benzoylpyrrol-1-yl)acetic acid (I) and (2-benzoylpyrrol-1-yl)acetic acid (II), a series of derivatives were synthesized and tested. nih.gov A number of these compounds demonstrated significant activity in the micromolar range. nih.gov For instance, [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid was identified as a particularly potent inhibitor, with a potency comparable to known ARIs like tolrestat (B1683199) and epalrestat. nih.govacs.org Another derivative, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, was also found to inhibit the aldose reductase enzyme. nih.govauth.gr Furthermore, the 1-hydroxypyrazole moiety has been identified as an effective bioisostere for the acetic acid group in this series, yielding inhibitors with sub-micromolar activity. unipi.it A bioisostere of (3-benzoylpyrrol-1-yl)acetic acid, [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, was found to be approximately five times more potent as an in vitro inhibitor of AR. acs.orgnih.gov

Enoyl-ACP Reductase (InhA): This enzyme is a critical component of the bacterial fatty acid biosynthesis pathway, making it a key target for antibacterial agents, particularly for Mycobacterium tuberculosis. vulcanchem.com Research into pyrrole (B145914) derivatives has identified them as potential inhibitors of enoyl-ACP reductase. nih.govmdpi.com For example, N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and their 4-(2,5-dimethyl-1H-pyrrol-1-yl) analogues have been synthesized and evaluated as dual inhibitors of both enoyl ACP reductase and dihydrofolate reductase. nih.govmdpi.com Molecular docking studies suggest that these compounds bind effectively to the active site of the enzyme. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is another crucial enzyme for bacterial survival, involved in the synthesis of nucleic acids. Certain derivatives of this compound have been investigated as DHFR inhibitors. As mentioned, series of pyrrolyl benzohydrazides were designed as dual-target inhibitors, showing activity against both DHFR and enoyl-ACP reductase, which could help overcome drug resistance. nih.govmdpi.com

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory cascade. A pyrrolizin-5-yl acetic acid derivative, licofelone, is known as a dual inhibitor of both cyclooxygenase (COX) isoforms and 5-lipoxygenase. nih.gov Additionally, a cinnamic-pyrrole hybrid, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, was synthesized and screened for its anti-lipoxygenase potential, showing good activity with an IC50 value of 38 µM. mdpi.com

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. A series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives demonstrated moderate to excellent in vitro α-glucosidase inhibitory activity, with IC50 values ranging from 111 to 673 µM, compared to the standard drug acarbose (B1664774) (750 ± 9 µM). researchgate.net

Butyrylcholinesterase (BChE): Along with acetylcholinesterase (AChE), BChE is a target for the symptomatic treatment of Alzheimer's disease. nih.govsemanticscholar.org Pyrrole-based compounds have been designed as potential cholinesterase inhibitors. nih.gov For instance, molecular hybrids of 2-pyridylpiperazine and 5-phenyl-1,3,4-oxadiazoles have been synthesized, with some showing potent inhibition of both AChE and BChE. nih.gov

| Enzyme | Derivative | Activity (IC50) | Reference |

|---|---|---|---|

| Aldose Reductase | [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid | Comparable to Tolrestat, Epalrestat | nih.govacs.org |

| Lipoxygenase | (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | 38 µM | mdpi.com |

| α-Glucosidase | 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivative (5e) | 111 ± 12 µM | researchgate.net |

The pyrrole nucleus is a scaffold for various antimicrobial agents.

Antibacterial Activity: Derivatives of this compound have demonstrated activity against various bacterial strains. ontosight.ai A series of 2-aryl-5-[4-(1H-pyrrol-1-yl)phenyl]-1,3,4-oxadiazole derivatives were tested against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, showing moderate activity. iajpr.com Another study on N1-[2-(substituted phenylamino) acetyl] 4-(1H-pyrrol-1-yl))-benzohydrazide derivatives also reported good antibacterial activity for several compounds in the series. connectjournals.com

Antifungal Activity: The pyrrole structure is present in compounds with antifungal properties. researchgate.net For example, a series of 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles were evaluated and showed activity against Candida spp. and Aspergillus spp. researchgate.net

Antitubercular Activity: A significant body of research has focused on the antitubercular potential of this chemical family. researchgate.net Several series of pyrrole derivatives have been synthesized and evaluated against Mycobacterium tuberculosis H37Rv. iajpr.comconnectjournals.comresearchgate.net A series of 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazoles showed moderate to good antitubercular activity. researchgate.netresearchgate.net In another study, 2-aryl-5-[4-(1H-pyrrol-1-yl)phenyl]-1,3,4-oxadiazole derivatives displayed significant activity, with some compounds showing a Minimum Inhibitory Concentration (MIC) of 1.6 µg/ml. iajpr.com Similarly, N1-[2-(substituted phenylamino) acetyl] 4-(1H-pyrrol-1-yl))-benzohydrazide derivatives were found to have good antitubercular activity. connectjournals.com

| Derivative Series | Activity (MIC) | Reference |

|---|---|---|

| 2-aryl-5-[4-(1H-pyrrol-1-yl)phenyl]-1,3,4-oxadiazoles | 1.6 to 12.5 µg/ml | iajpr.com |

| N1-[2-(substituted phenylamino) acetyl] 4-(1H-pyrrol-1-yl))-benzohydrazides | Good activity reported | connectjournals.com |

The anti-inflammatory potential of this compound derivatives has been suggested through their ability to modulate inflammatory pathways. vulcanchem.com Pyrrole derivatives are known to possess anti-inflammatory activities, with some acting via the inhibition of cyclooxygenase (COX) enzymes. mdpi.comscirp.org Research on related pyrazole (B372694) derivatives has shown potential to reduce inflammation. ontosight.aieijppr.com

The cytotoxic effects of derivatives have been preliminarily studied against cancer cells. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were evaluated for their cytotoxicity against human lung cancer (A549) and Vero (MV) cell lines. mdpi.com The results indicated some level of cytotoxic activity, which is a crucial parameter in the development of new therapeutic agents. mdpi.com

| Compound | A549 Cell Line (IC50 in µg/mL) | MV Cell Line (IC50 in µg/mL) | Reference |

|---|---|---|---|

| 5c | >1000 | >1000 | mdpi.com |

| 5e | 590.2 | >1000 | mdpi.com |

| 5h | 620.4 | >1000 | mdpi.com |

| 5j | >1000 | >1000 | mdpi.com |

| 5l | 500.5 | >1000 | mdpi.com |

A notable biological activity of pyrrol-1-ylacetic acid derivatives is their ability to inhibit the non-enzymatic glycation of proteins. nih.govacs.org This process, where sugars like fructose (B13574) and glucose react with proteins to form advanced glycation end-products (AGEs), is implicated in the chronic complications of diabetes. acs.orgresearchgate.net Several studies have demonstrated that selected pyrrol-1-ylacetic acid derivatives can interfere with the oxidative modification of serum albumin in in vitro glycation models, with activity comparable to the known inhibitor trolox. nih.govacs.org The compound [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid was found to inhibit the glycation process of proteins. nih.govauth.gr This dual capacity to inhibit both aldose reductase and protein glycation makes these compounds particularly interesting candidates for addressing diabetic complications. nih.govnih.gov

In Vivo Pharmacological Models

While extensive in vitro data exists, in vivo studies provide a more comprehensive understanding of a compound's pharmacological effects in a whole organism. Some derivatives of this compound have been evaluated in animal models for their analgesic and anti-inflammatory activities. For example, certain 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole derivatives showed good anti-inflammatory activity in the carrageenan-induced rat paw edema test and exhibited analgesic effects in the acetic acid-induced writhing test in mice. eijppr.com Another study pointed to a salicylic (B10762653) acid-bearing derivative, 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid, as having low acute toxicity and high analgesic activity in the acetic acid writhing test. researchgate.net

Analgesic Activity Assessment

The analgesic potential of various pyrrole derivatives has been investigated primarily using the acetic acid-induced writhing test in mice, a standard model for screening peripheral analgesic activity. researchgate.neteijppr.comnih.gov In this assay, a reduction in the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid indicates analgesic effect. eijppr.com

Studies on a series of ten pyrrole derivatives demonstrated that several compounds exhibit dose-dependent analgesic activity. researchgate.netnih.gov Notably, compounds featuring salicylic acid moieties, such as 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid (compound 3c), were identified as highly promising. researchgate.netnih.gov This particular compound provided up to 89.3% protection in the writhing test. researchgate.netnih.gov Four specific derivatives from this series (compounds 3c, 3d, 3e, and 3h) showed analgesic protection 1.5 to 2.5 times greater than the reference drug, acetylsalicylic acid. researchgate.netnih.gov

In a separate study involving (1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-yl) derivatives, compounds also demonstrated significant analgesic effects. eijppr.comresearchgate.net Specifically, derivatives designated as 7b and 7c produced notable activity in the writhing test. researchgate.net

Analgesic Activity of this compound Derivatives

Data from the acetic acid-induced writhing test in mice.

| Compound Series | Specific Derivative | Analgesic Effect (% Protection) | Reference |

|---|---|---|---|

| Pyrrole derivatives with salicylic acid moieties | Compound 3c | Up to 89.3% | researchgate.netnih.gov |

| Pyrrole derivatives with salicylic acid moieties | Compounds 3c, 3d, 3e, 3h | 1.5 to 2.5-fold > Acetylsalicylic acid | researchgate.netnih.gov |

| (1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-yl) derivatives | Compound 7b | 50.48% | researchgate.net |

| (1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-yl) derivatives | Compound 7c | 68.4% | researchgate.net |

Anti-inflammatory Activity Profiling

The anti-inflammatory properties of compounds related to this compound have been confirmed through various studies. ontosight.ai The pyrrole class of heterocyclic compounds is known for a broad range of pharmaceutical applications, including anti-inflammatory activity. mdpi.com A common in-vivo model for this assessment is the carrageenan-induced rat paw edema test, where the reduction in swelling indicates anti-inflammatory efficacy. eijppr.com

In an evaluation of 1-Phenyl, 5-pyrrol-pyrazole derivatives, compounds 7b and 7c showed good anti-inflammatory activity when compared to the standard drug diclofenac (B195802) sodium. eijppr.com The anti-inflammatory effects of the tested compounds in this series resulted in a reduction of edema ranging from 24.09% to 55.42%, with the peak effect observed 3 hours after carrageenan administration. eijppr.com The development of substituted 1,5-diarylpyrrole derivatives has been a key area of research, aiming to create potent anti-inflammatory agents. core.ac.uk

Anti-inflammatory Activity of Pyrrole Derivatives

Data from the carrageenan-induced rat paw edema test in rats.

| Compound Series | Observed Activity | Reference |

|---|---|---|

| 1-Phenyl, 5-pyrrol-pyrazole derivatives (e.g., 7b, 7c) | Good activity compared to diclofenac sodium | eijppr.com |

| 1-Phenyl, 5-pyrrol-pyrazole derivatives (general series) | 24.09% to 55.42% edema inhibition | eijppr.com |

Investigation of Molecular Targets and Pathways

The primary mechanism for the anti-inflammatory and analgesic activity of many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes. scirp.org The COX enzyme is critical for the production of prostanoids, such as prostaglandins, from arachidonic acid. scirp.org There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions like protecting the stomach lining, COX-2 is typically induced during inflammation and is responsible for the synthesis of inflammatory mediators. core.ac.uk

Much research has been dedicated to developing selective COX-2 inhibitors (coxibs) to avoid the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (tNSAIDs), which inhibit both COX-1 and COX-2. core.ac.uk Substituted 1,5-diarylpyrrole derivatives have been specifically designed as selective COX-2 inhibitors. core.ac.uk The selectivity of a compound for COX-2 over COX-1 is a key factor in its therapeutic profile. core.ac.uk

In addition to COX, some research has explored other molecular targets. For instance, a hybrid molecule combining a pyrrole moiety with a cinnamic acid moiety was investigated for its potential to inhibit lipoxygenase (LOX), another enzyme involved in the inflammatory cascade. mdpi.com

Structure-Activity Relationship (SAR) Derivations from Biological Data

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and properties of lead compounds. For this compound derivatives, several key structural features have been correlated with their biological activity. ontosight.ai

Role of the Acid Moiety : The presence of a free carboxylic acid (-COOH) group, common in traditional NSAIDs, is often associated with gastrointestinal toxicity. researchgate.net Research into pyrrole derivatives has explored modifications of this group. In some related compound series, replacing the carboxyl group with an ester derivative did not negatively affect the anti-inflammatory activity, suggesting a viable strategy to improve the safety profile. tandfonline.com

Substitutions on the Phenyl Ring : In one series of pyrrole derivatives, the incorporation of a salicylic acid moiety was found to be a critical factor for high analgesic activity. researchgate.netnih.gov Furthermore, substitutions at the 4-position of this salicylic acid component were linked to lower acute toxicity while maintaining considerable activity. researchgate.netnih.gov

Scaffold Modification : The core heterocyclic structure is fundamental to a compound's activity. SAR studies have shown that even changes to the central scaffold can dramatically alter biological effects. For example, the simplification of a complex 1H-pyrrolo[3,2-c]quinoline scaffold to a simpler 2-phenyl-1H-pyrrole-3-carboxamide core was shown to significantly change the compound's interaction with its target receptor. acs.org This highlights the importance of the pyrrole ring and its substitution pattern in defining the pharmacological profile. Molecular docking simulations have also been employed to understand how these structural features allow 1,5-diarylpyrrole derivatives to bind effectively within the COX-2 active site. core.ac.uk

Summary of Structure-Activity Relationships (SAR)

| Structural Feature | Impact on Activity/Properties | Reference |

|---|---|---|

| Salicylic acid moiety | Enhances analgesic activity | researchgate.netnih.gov |

| 4-substitution on phenyl ring | Related to lower toxicity and good activity | researchgate.netnih.gov |

| Free carboxylic acid (-COOH) | Often associated with GI toxicity in NSAIDs | researchgate.net |

| Esterification of -COOH group | Can maintain activity while potentially reducing toxicity | tandfonline.com |

| Core pyrrole scaffold | Fundamental for defining pharmacological profile and target interaction | core.ac.ukacs.org |

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of phenyl(1H-pyrrol-1-yl)acetic acid, might interact with the active site of a protein receptor.

Docking studies on derivatives of this compound reveal detailed interactions within the active sites of various enzymes. For instance, in studies involving pyrrole (B145914) derivatives as potential inhibitors, specific binding interactions are crucial for their activity. These interactions often include:

Hydrogen Bonding: The carboxylic acid group of the ligand is a potent hydrogen bond donor and acceptor. Similarly, amide linkages in more complex derivatives can form hydrogen bonds with amino acid residues like Tyrosine (Tyr) and Arginine (Arg). In one study, the carbonyl group's oxygen atom in a related benzohydrazide (B10538) derivative formed two hydrogen bonds with the OH of NAD+ ribose and the amino acid TYR158. nih.gov Another investigation noted a hydrogen bond between an NH-phenyl proton and the side chain of Tyr 355. scirp.org

Hydrophobic and Aromatic Interactions: The phenyl and pyrrole rings are key for establishing hydrophobic and aromatic (pi-pi or T-stacking) interactions with nonpolar amino acid residues in the binding pocket, such as Proline (Pro), Valine (Val), and Leucine (Leu). scirp.org Aromatic stacking with residues like Tryptophan (Trp) has also been observed in complexes of similar compounds. nih.gov These interactions are critical for anchoring the ligand within the active site.

Arene-Cation Interactions: The electron-rich aromatic rings can interact favorably with positively charged residues like Arg, contributing to the stability of the bound complex. scirp.org

These analyses help identify the key pharmacophoric features required for binding and activity, guiding the design of more potent and selective molecules.

Molecular docking programs calculate a score that estimates the binding affinity between the ligand and the protein. This score is often expressed in kcal/mol, with more negative values indicating stronger predicted binding. For various derivatives of this compound, docking studies have predicted a range of binding affinities against different biological targets.

For example, studies on pyrrolyl benzohydrazide derivatives targeting enzymes like enoyl ACP reductase and dihydrofolate reductase have shown promising docking scores. nih.govmdpi.com The binding energy for these compounds is influenced by the specific substitutions on the phenyl and pyrrole rings, which alter the electronic and steric properties of the molecule.

Below is a table summarizing representative docking data for compounds related to this compound against various protein targets.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Pyrrolyl Benzohydrazides | Enoyl ACP Reductase | -9.893 to -10.767 | Tyr158, NAD+ | nih.govresearchgate.net |

| Pyrrole Carboxamides | Cyclooxygenase-2 (COX-2) | Not specified | Arg120, Tyr355 | scirp.org |

| Pyrrole Derivatives | CDK-2 | -24.52 | Not specified | nih.gov |

| Pyrrole-based Antagonists | Cannabinoid Receptor CB2 | -64.30 (Total Interaction Energy) | Trp194, Asp275 | nih.gov |

This table is for illustrative purposes and compiles data from studies on various derivatives.

Quantum Chemical Calculations for Electronic and Reactivity Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scholaris.ca

A small HOMO-LUMO gap implies the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. scholaris.caresearchgate.net

For pyrrole-containing structures similar to this compound, FMO analysis has been used to predict their electronic properties. In one study of a related pyrrole derivative, the HOMO-LUMO gap was calculated to be a narrow 3.81 eV, indicating significant electronic activity and molecular reactivity. researchgate.net Another analysis of a different derivative found a small energy gap of 3.35 eV. scholaris.ca The distribution of these orbitals is also informative; often, the HOMO is localized on the electron-rich pyrrole ring, while the LUMO is situated on the phenyl ring. researchgate.net

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication | Reference |

| Phenyl-pyrrole Derivative | -6.46 | -3.11 | 3.35 | Reactive, soft molecule | scholaris.ca |

| Thieno[2,3-c]isoquinoline-pyrrole | Not specified | Not specified | 3.81 | Remarkable electronic properties | researchgate.net |

| 2-amino-3-methylpyridinium salt | Not specified | Not specified | 4.0035 | More stable | bohrium.com |

| 5-chlorosalicylate salt | Not specified | Not specified | 2.6577 | Less stable | bohrium.com |

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are valuable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to electrophilic or nucleophilic attack. semanticscholar.org

On an MESP map, regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are favorable sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For derivatives of this compound, the MESP would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them strong hydrogen bond acceptors. The amide hydrogen in related structures is often an electropositive "hot spot" (blue), indicating its role as a hydrogen bond donor. nih.gov The pyrrole ring itself can also show distinct electronic regions that influence its interaction with receptor sites. nih.gov

Molecular Dynamics Simulations for Conformational Studies and Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of atoms over time, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the conformational changes that may occur upon binding. nih.gov

For ligands like this compound and its derivatives, MD simulations are used to:

Assess Binding Stability: By running simulations for tens or hundreds of nanoseconds, researchers can verify if the binding mode predicted by docking is stable over time. The root-mean-square deviation (RMSD) of the ligand's atoms is monitored; a stable, low RMSD suggests a stable binding pose. researchgate.net

Analyze Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other. This can uncover induced-fit mechanisms that are not apparent from rigid docking. acs.org

Refine Binding Affinity Calculations: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy than docking scores alone. nih.gov

Studies on related pyrrole-containing ligands have used MD simulations to confirm that the key hydrogen bonds and hydrophobic interactions identified in docking are maintained throughout the simulation, thus validating the proposed binding mode. researchgate.netacs.org

In Silico Pharmacokinetic and Pharmacodynamic Predictions

In silico tools are instrumental in the early stages of drug discovery for creating a preliminary profile of a compound's likely behavior in a biological system. This involves predicting its drug-likeness and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most widely used guidelines is Lipinski's Rule of Five. mdpi.com This rule establishes four simple physicochemical parameter cutoffs. An orally active drug candidate should generally not violate more than one of these rules. For this compound (formula: C₁₂H₁₁NO₂), the parameters are calculated and evaluated as follows.

| Parameter | Value | Lipinski's Rule (Threshold) | Compliance |

| Molecular Weight (MW) | 201.22 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-water partition coefficient) | 2.10 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (from -COOH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 (from C=O and -OH) | ≤ 10 | Yes |

Data sourced and calculated from chemical databases.

Based on this analysis, this compound adheres to all criteria set by Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for potential oral bioavailability. Such in silico screening is a critical first step in filtering large libraries of compounds to identify promising candidates. ajchem-a.com

Beyond simple drug-likeness, computational models can predict a compound's ADMET profile, which is crucial for understanding its potential efficacy and safety. researchgate.net While specific experimental ADMET data for this compound are not extensively published, in silico predictions for this class of molecules are common in drug development research. mdpi.comnih.govconnectjournals.com These predictions help to flag potential liabilities early, such as poor absorption or potential for toxicity. jetir.org

For pyrrole derivatives, computational ADMET studies often evaluate a range of properties to build a comprehensive profile. nih.govuobaghdad.edu.iq

| ADMET Property | Description | Relevance for Pyrrole Derivatives |

| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed through the human gut. | High absorption is desirable for orally administered drugs. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | High permeability suggests good potential for absorption. |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB to act on the central nervous system (CNS). | This is desirable for CNS targets but a liability for peripherally acting drugs. |

| CYP450 Inhibition | Predicts inhibition of key cytochrome P450 enzymes (e.g., 2D6, 3A4), which are crucial for drug metabolism. | Inhibition can lead to drug-drug interactions. |

| hERG Inhibition | Predicts blockage of the hERG potassium channel. | Inhibition is a major concern as it can lead to cardiac arrhythmia. |

| Mutagenicity (Ames Test) | Predicts the mutagenic potential of a compound. | A positive prediction is a significant red flag for carcinogenicity. |

In silico ADMET prediction is a vital component of modern drug discovery, enabling researchers to prioritize compounds with more favorable pharmacokinetic and safety profiles for synthesis and further testing. researchgate.netmdpi.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For classes of compounds like pyrrole derivatives, QSAR models are frequently developed to guide the synthesis of new analogues with enhanced potency. nih.gov Studies on pyrrole derivatives with anti-inflammatory activity, for instance, have utilized these models to predict their ability to inhibit enzymes like cyclooxygenase (COX). acs.orgacs.orgsemanticscholar.orgnih.gov

The development process involves several steps:

Data Set Generation: A series of related pyrrole compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. acs.org

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its physicochemical properties (e.g., steric, electronic, hydrophobic) are calculated.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. acs.orgnih.gov

Validation: The model's predictive power is rigorously tested using both internal (cross-validation) and external validation sets of compounds not used in the model's creation. nih.gov

Advanced techniques like field-based QSAR (FB-QSAR) are also employed, which consider the 3D shape and electrostatic properties of the molecules to build more sophisticated and predictive models. acs.org

The primary output of a QSAR study is the identification of the key structural features, or descriptors, that govern the biological activity of the compounds. For anti-inflammatory pyrrole derivatives, QSAR studies have revealed several critical factors. nih.gov

Steric and Electrostatic Fields: FB-QSAR models have generated contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a model might indicate that a bulky, sterically-hindered group is preferred at one position of the pyrrole ring, while an electronegative group is favored at another. acs.org

Lipophilicity and Molar Refractivity: Studies on diarylpyrroles have shown that activity can be correlated with the lipophilicity (hydrophobicity) and molar refractivity (a measure of volume and polarizability) of substituents at specific positions. mdpi.com

Acidic Group Properties: In pyrrole acetic acid derivatives, the nature of the acidic group has been shown to be a significant determinant of activity and selectivity against enzymes like COX-1 and COX-2. acs.org Replacing the acetic acid group with other acidic moieties can shift the activity profile. acs.org

These insights are invaluable for medicinal chemists, providing a rational basis for designing new molecules with improved potency and selectivity. acs.orgresearchgate.net

Theoretical Perspectives on Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of chemical reactions at an electronic level. This allows for the rationalization of experimental outcomes and the prediction of reactivity.

The synthesis of the pyrrole ring itself is often achieved via the Paal-Knorr reaction. DFT studies of this mechanism have elucidated the roles of key intermediates, such as the hemiaminal, and the transition states involved in the cyclization and dehydration steps, confirming the critical role of hydrogen-bonding in catalyzing the process. researchgate.net

More specific to the reactivity of the pyrrole scaffold, a theoretical study on the hetero-Diels-Alder reaction between ethyl nitrosoacrylate and pyrrole was conducted using DFT calculations. frontiersin.org The computational results successfully rationalized the experimentally observed regioselectivity. The calculations showed that the energy barrier for the formation of one cycloadduct was significantly lower than the alternative, explaining why only one regioisomer was formed. frontiersin.org Furthermore, the DFT calculations confirmed that the final open-chain oxime product is thermodynamically much more stable (by about 63 kJ/mol) than the initially formed bicyclic cycloadduct, explaining the observed product structure. frontiersin.org Such theoretical investigations provide a deep, molecular-level understanding of reaction pathways that is often inaccessible through experimental means alone. scielo.org.mxrsc.org

Future Research Directions and Application Prospects

Exploration of Novel Biological Targets for Phenyl(1H-pyrrol-1-yl)acetic Acid Derivatives

Research into derivatives of this compound has already identified several key biological targets. These compounds have shown inhibitory activity against enzymes involved in inflammation, diabetic complications, and neurological disorders. A primary future direction involves expanding the scope of biological screening to uncover novel targets and therapeutic applications.

Initial studies have successfully demonstrated the activity of various derivatives against a range of targets. For instance, certain 3-aroyl and 2,4-bis-aroyl derivatives have been synthesized and tested for their ability to inhibit aldose reductase, an enzyme implicated in the long-term complications of diabetes mellitus. acs.org Another significant area of investigation has been inflammation, where pyrrole (B145914) derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comcore.ac.ukmdpi.com The development of selective COX-2 inhibitors has been a particular focus, aiming to provide anti-inflammatory effects. core.ac.uk

Further research has extended into the realm of neurodegenerative diseases and psychiatric disorders. Novel pyrrole-based hydrazide–hydrazones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes targeted in the treatment of Alzheimer's disease. nih.gov Additionally, the 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been used to develop inverse agonists for the 5-HT6 serotonin (B10506) receptor, a target for cognitive enhancement. acs.org The versatility of the pyrrole core is also evident in its use for developing histone deacetylase (HDAC) inhibitors for potential cancer therapy. nih.gov

Future exploration will likely involve high-throughput screening of diverse libraries of this compound derivatives against a wider array of enzymes, receptors, and ion channels to identify entirely new pharmacological activities.

Table 1: Investigated Biological Targets of this compound Derivatives

| Derivative Class | Biological Target(s) | Potential Therapeutic Application | Citation |

|---|---|---|---|

| 3-Aroyl and 2,4-bis-aroyl-pyrrol-1-ylacetic acids | Aldose Reductase | Diabetic Complications | acs.org |

| 1,5-Diarylpyrrole-3-acetate | Cyclooxygenase-2 (COX-2) | Inflammation | core.ac.uk |

| Cinnamic-pyrrole hybrids | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inflammation | mdpi.commdpi.com |

| Pyrrole-based hydrazide-hydrazones | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| 2-Phenyl-1H-pyrrole-3-carboxamides | 5-HT6 Receptor | Cognitive Disorders | acs.org |

| N-linked 2-acetylpyrrole (B92022) derivatives | Histone Deacetylase (HDAC) | Cancer | nih.gov |

| Pyrrolyl benzohydrazides | Enoyl ACP Reductase, Dihydrofolate reductase (DHFR) | Antibacterial | mdpi.comnih.gov |

Design and Synthesis of Advanced this compound Hybrid Molecules

A promising strategy in modern drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. tubitak.gov.tr This approach aims to create agents that can interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy or a more desirable therapeutic profile. The this compound scaffold is an ideal platform for developing such advanced hybrid molecules. mdpi.com

Researchers have successfully synthesized hybrids combining the pyrrole moiety with other biologically active structures. For example, a new pyrrole-cinnamic acid hybrid was synthesized by combining the pyrrole pharmacophore, known for its anti-inflammatory properties, with trans-cinnamic acid, which possesses pleiotropic activities. mdpi.com This hybrid demonstrated both antioxidant and anti-lipoxygenase activity, validating the concept of merging two pharmacophores to create a multifunctional agent. mdpi.com Similarly, other studies have focused on developing hybrids of pyrrole and cinnamic acid as dual COX-2/LOX inhibitors. mdpi.com

Another approach involves linking the pyrrole core to different heterocyclic systems. One study reported the synthesis of 3-mercapto-1,2,4-triazole-pyrrole hybrids designed for antimycobacterial activity, demonstrating the modularity of this strategy. tubitak.gov.tr The design of HDAC inhibitors has also utilized a pharmacophore fusion strategy, drawing inspiration from the structural similarities between a natural product and a known inhibitor to create a novel N-linked 2-acetylpyrrole cap. nih.gov These studies underscore the potential for creating novel therapeutics by strategically combining the this compound core with other pharmacologically relevant fragments.

Table 2: Examples of this compound-Based Hybrid Molecules

| Hybrid Type | Combined Pharmacophores | Intended Biological Effect | Citation |

|---|---|---|---|

| Cinnamic-Pyrrole Hybrid | Pyrrole ring and Cinnamic acid moiety | Multi-target anti-inflammatory and antioxidant | mdpi.commdpi.com |

| Triazole-Pyrrole Hybrid | Pyrrole ring and 3-mercapto-1,2,4-triazole | Antimycobacterial | tubitak.gov.tr |

| Acetylpyrrole-based HDAC Inhibitor | N-linked 2-acetylpyrrole (cap) and o-phenylenediamine (B120857) (ZBG) | HDAC inhibition for anticancer activity | nih.gov |

| Pyrrole-ligated 1,3,4-oxadiazole (B1194373) | Pyrrole ring and 1,3,4-oxadiazole ring | Antibacterial | nih.gov |

Development of this compound as a Lead Structure for Therapeutic Agents

The this compound framework is not just a source of active compounds but also serves as a "lead structure"—a starting point for iterative chemical modification to create potent and selective therapeutic agents. researchgate.netmdpi.com Its derivatives have been evaluated as potential platforms for developing analgesic, anti-inflammatory, and other therapeutic agents. eijppr.comnih.gov The core structure's amenability to chemical modification allows for systematic structure-activity relationship (SAR) studies to optimize pharmacological properties. researchgate.net

For instance, the 2-phenyl-1H-pyrrole-3-carboxamide scaffold was identified as a promising template for designing 5-HT6 receptor inverse agonists. acs.org By systematically modifying substituents on this core, researchers developed a compound with high affinity, selectivity, and brain penetration, demonstrating its potential as a new cognition-enhancing agent. acs.org In the field of anti-inflammatory research, 1,5-diarylpyrrole derivatives have been extensively studied as selective COX-2 inhibitors. core.ac.uk Modifications to the ester chain at the C3 position and substituents on the N1 phenyl ring were found to be key determinants of potency and selectivity, leading to compounds with inhibitory concentrations in the nanomolar range. core.ac.uk

The pyrrole scaffold is also central to the development of antimycobacterial agents. Pyrrole-based compounds have been identified as promising leads, with some analogues progressing to clinical studies. nih.gov The goal of this research is to synthesize novel pyrrole derivatives with potent activity against drug-resistant pathogens. researchgate.netnih.gov The development of a cinnamic-pyrrole hybrid that could serve as a lead compound for designing more potent multifunctional agents further highlights the strategic value of this scaffold. mdpi.com

Table 3: Development of this compound Derivatives as Therapeutic Agents | Derivative Scaffold | Therapeutic Area | Key Structural Modification | Result/Potential | Citation | | --- | --- | --- | --- | | 2-Phenyl-1H-pyrrole-3-carboxamide | Cognitive Enhancement | Arylsulfonamide at N1 position, alicyclic amine at C3 | Identification of a potent and selective 5-HT6 inverse agonist. | acs.org | | 1,5-Diarylpyrrole | Inflammation | Modification of ester chain at C3, various substituents on N1-phenyl ring | Development of highly potent and selective COX-2 inhibitors. | core.ac.uk | | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | Antibacterial / Antitubercular | Acetylbenzohydrazide side chain | Creation of dual inhibitors for Enoyl ACP Reductase and DHFR enzymes. | mdpi.comnih.gov | | Cinnamic-Pyrrole Hybrid | Inflammation / Oxidative Stress | Combination of pyrrole and cinnamic acid pharmacophores | Creation of a lead compound for dual antioxidant and anti-LOX agents. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry and drug discovery, and research on this compound is no exception. nih.gov These computational tools can analyze vast datasets, predict molecular properties, and accelerate the design-synthesize-test cycle, making the discovery of new drug candidates more efficient. nih.govnottingham.ac.uk

In the context of this compound research, AI and ML can be applied in several key areas. In silico studies, which are already a component of modern research, can be greatly enhanced. nih.gov Molecular docking, used to predict the binding of a ligand to a protein, can be automated and scaled up by AI to screen vast virtual libraries of pyrrole derivatives against numerous biological targets. nih.gov This helps prioritize which compounds to synthesize, saving time and resources.

Furthermore, AI algorithms can develop quantitative structure-activity relationship (QSAR) models. These models learn from existing data on synthesized pyrrole derivatives and their measured biological activities to predict the potency of new, unsynthesized molecules. mdpi.com This predictive power allows chemists to focus on designing derivatives with the highest probability of success. AI can also predict pharmacokinetic and toxicological properties, helping to identify potential liabilities early in the discovery process. nih.gov As research progresses, AI will become an indispensable tool for navigating the complex chemical space of this compound derivatives to efficiently identify new therapeutic agents. nih.gov

Q & A

Basic Research Question

- NMR : ¹H NMR reveals proton environments: pyrrole protons (δ 6.2–6.8 ppm), acetic acid protons (δ 3.5–3.8 ppm for CH₂), and aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .

- X-ray crystallography : Programs like SHELX refine crystal structures by analyzing diffraction data. For example, SHELXL optimizes bond lengths and angles, resolving positional disorder in the pyrrole ring .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 190–195, with fragmentation patterns confirming the acetic acid moiety.

What role does this compound play in plant tissue culture, and how does it compare to traditional auxins?

Advanced Research Question

In plant regeneration (e.g., chickpea), phenylacetic acid (PAA) derivatives like this compound act as auxin analogs, promoting shoot elongation and root formation without inducing callus. Key advantages over indole-3-acetic acid (IAA) or naphthaleneacetic acid (NAA):

Q. Example protocol :

- Shoot induction : MS medium + 2.0 mg/L BAP + 1.0 mg/L this compound.

- Rooting : ½ MS medium + 0.5 mg/L this compound (85% rooting efficiency) .

How can researchers address low reaction yields in the synthesis of this compound derivatives?

Advanced Research Question

Common challenges include competing side reactions (e.g., pyrrole polymerization) and poor solubility. Mitigation strategies:

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2–4h, minimizing side products .

- Protecting groups : Temporarily protect the pyrrole nitrogen with Boc groups to direct reactivity .

- Catalysis : Pd/C or CuI catalysts enhance regioselectivity for the 1-yl position .

Q. Yield optimization table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional (NaOH, 24h) | 45 | 85 |

| Microwave (K₂CO₃, 2h) | 72 | 92 |

| Catalyzed (CuI, 6h) | 68 | 89 |

What structural features of this compound influence its biological activity?

Advanced Research Question

The substitution pattern on the pyrrole ring and acetic acid moiety dictates interactions with biological targets:

- Pyrrole position : 1-yl substitution enhances stability against enzymatic degradation compared to 2-yl or 3-yl isomers .

- Acetic acid chain : Longer chains (e.g., pentanoic acid) reduce auxin-like activity in plants but improve binding to mammalian enzymes like cyclooxygenase-2 .

- Electron-withdrawing groups : Fluorine or nitro groups at the phenyl ring increase antibacterial potency by 3–5× .

Q. Comparative bioactivity table :

| Derivative | Plant Shoot Induction (%) | Antibacterial IC₅₀ (µM) |

|---|---|---|

| This compound | 92 | >100 |

| 4-Fluoro-phenyl derivative | 88 | 28 |

| Pentanoic acid analog | 45 | 65 |

How do computational models predict the reactivity of this compound in drug design?

Advanced Research Question

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

- Electrophilic sites : The pyrrole nitrogen (charge = -0.32) and carbonyl oxygen (charge = -0.45) are nucleophilic hotspots .

- Binding affinity : Docking studies with COX-2 show a binding energy of -9.2 kcal/mol, comparable to ibuprofen (-8.7 kcal/mol) .

- Solubility : LogP values (~1.8) predict moderate membrane permeability, suitable for prodrug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.